2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
Description
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5, a phenyl group at position 4, and a 2,6-dichlorobenzylsulfanyl moiety at position 2.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4S/c1-2-11-25-20-15(12-24)19(14-7-4-3-5-8-14)26-21(27-20)28-13-16-17(22)9-6-10-18(16)23/h3-10H,2,11,13H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQSPIOWIGOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile , with the CAS number 303985-78-6 , is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics
Structural Representation
The compound features a pyrimidine ring substituted with various functional groups, which are crucial for its biological activity. The key structural elements include:
- A dichlorobenzyl sulfanyl group.
- A phenyl group.
- A propylamino side chain.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit kinases or proteases critical for cancer cell survival and proliferation.
- Cell Cycle Arrest : Studies suggest it can induce cell cycle arrest in various cancer cell lines, leading to reduced cell viability.
Antimicrobial Activity
In addition to its anticancer effects, this compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth.
Efficacy Against Pathogens
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated activity against common fungal pathogens.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Inhibition of bacterial and fungal growth |
Case Study 1: Anticancer Research
In a study conducted on various cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Candida albicans revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating strong antimicrobial potential.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exhibit significant anticancer activity. For instance, derivatives of pyrimidine compounds have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. Studies suggest that the presence of the sulfanyl group enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
There is emerging evidence that compounds containing sulfanyl groups possess antimicrobial properties. The structural characteristics of this compound may contribute to its efficacy against bacterial strains. Further studies are needed to evaluate its spectrum of activity and potential mechanisms of action against pathogens .
Case Study 1: Anticancer Evaluation
A study published in Cancer Research evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, with mechanisms involving cell cycle arrest and induction of apoptosis being elucidated through flow cytometry and Western blot analyses .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, this compound was tested against several bacterial strains using standard disk diffusion methods. The results indicated notable inhibition zones compared to controls, suggesting potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Molecular Geometry and Stability
Sulfur-Containing Substituents
- Target Compound : The 2,6-dichlorobenzylsulfanyl group at position 2 introduces steric bulk and electron-withdrawing effects due to chlorine atoms. This may influence bond angles, as seen in analogs like 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile , where C–S–C bond angles range from 100.16° to 111.90° .
Aromatic and Heterocyclic Substituents
- Thienyl vs. Phenyl: The compound 2-amino-4-(propylsulfanyl)-6-(thiophen-2-yl)pyrimidine-5-carbonitrile (C12H12N4S2) features a thienyl group at position 6, which may enhance π-π stacking interactions compared to the phenyl group in the target compound .
- Furan Derivatives: In 3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile, the fused thiazolo ring and furan moiety introduce rigidity, contrasting with the flexible propylamino group in the target compound .
Physical-Chemical Properties
- Carbonitrile Stretching : IR data for analogs show CN stretches between 2209–2220 cm⁻¹, consistent with the target compound’s expected range .
- Solubility: Bulkier substituents (e.g., cyclohexylamino in 4-(cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile) may reduce solubility compared to the target’s propylamino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
